molecular formula C21H24N4O2 B2863842 (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285537-52-1

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2863842
CAS No.: 1285537-52-1
M. Wt: 364.449
InChI Key: UHZXNNGWPFNXKS-WSDLNYQXSA-N
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Description

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1285537-52-1) is a pyrazole-based carbohydrazide derivative featuring a rigid adamantane core and a 4-hydroxybenzylidene substituent. The adamantane moiety, a tricyclic hydrocarbon with high lipophilicity and steric bulk, enhances membrane permeability and metabolic stability, making it a common pharmacophore in antiviral and antimicrobial agents . The E-configuration of the hydrazone bond (-CH=N-) is critical for its bioactivity, as this geometry optimizes interactions with biological targets like enzymes or receptors . The 4-hydroxyphenyl group contributes to hydrogen bonding and π-π stacking, which are essential for binding affinity .

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c26-17-3-1-13(2-4-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16,26H,5-7,9-11H2,(H,23,24)(H,25,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZXNNGWPFNXKS-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazines and aldehydes, typically utilizing a condensation reaction to form the pyrazole ring. The adamantane moiety is known for enhancing lipophilicity and biological membrane permeability, which are critical for drug design.

Chemical Structure

The chemical structure can be represented as follows:

C19H24N4O2\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_2

This indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. A study noted that modifications in the pyrazole structure could enhance antibacterial efficacy, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Escherichia coli .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a promising avenue for treating inflammatory diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in various studies. Some compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The structural modifications in the pyrazole ring can significantly influence their activity against different cancer types .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against MDR A. baumannii
Active against E. coli
Anti-inflammatoryInhibition of TNF-α (up to 85%)
AntitumorCytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives similar to this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited MIC values ranging from 4 to 8 µg/mL against resistant bacterial strains, highlighting their potential as antibiotic adjuvants .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a group of researchers focused on the anti-inflammatory properties of various pyrazole compounds. They reported that specific derivatives could significantly reduce inflammation markers in animal models, suggesting that these compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Structural Features Biological Activity/Applications References
(E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-hydroxyphenyl C₂₁H₂₄N₄O₂ 364.44 g/mol Adamantane core, E-hydrazone, hydroxyl group Antimicrobial, antiviral potential
5-(Adamantan-1-yl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide 4-pyridinyl C₂₀H₂₃N₅O 349.44 g/mol Pyridine ring instead of phenol Enhanced solubility, kinase inhibition
3-(1-Adamantyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4-dimethoxyphenyl C₂₃H₂₈N₄O₃ 408.49 g/mol Methoxy groups improve lipophilicity Anticancer (in vitro)
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide Benzo[d][1,3]dioxol-5-yl C₁₉H₁₆N₄O₅ 380.35 g/mol Methoxy and benzodioxole groups Antioxidant, antifungal
3-(Adamantan-1-yl)-1-[(4-ethylpiperazin-1-yl)methyl]-4-[(E)-(4-hydroxybenzylidene)amino]-1H-1,2,4-triazole-5(4H)-thione Triazole-thione, piperazine C₂₆H₃₃N₇O₂S 507.65 g/mol Triazole-thione core, piperazine chain Antiviral (HIV, influenza)

Key Differences and Trends

  • Substituent Effects :

    • 4-Hydroxyphenyl (Target Compound) : The hydroxyl group enables hydrogen bonding with target proteins (e.g., viral proteases) but may reduce metabolic stability due to susceptibility to glucuronidation .
    • Pyridinyl (Compound in ) : The nitrogen atom in the pyridine ring enhances solubility in polar solvents and may facilitate interactions with metal ions in enzymatic active sites.
    • Methoxy Groups (Compound in ) : Methoxy substitutions increase lipophilicity, improving blood-brain barrier penetration, but reduce hydrogen-bonding capacity compared to hydroxyl groups.
    • Triazole-Thione (Compound in ) : The triazole ring enhances π-stacking interactions, while the thione group contributes to metal chelation, broadening antiviral activity .
  • Adamantane Role :
    The adamantane moiety consistently improves thermodynamic stability and resistance to oxidative degradation across analogues, as observed in X-ray crystallography studies .

Research Findings

Structural Insights

  • Crystal Packing : The target compound forms intermolecular O–H···N hydrogen bonds between the hydroxyl group and pyrazole nitrogen, stabilizing its crystal lattice. Similar packing is observed in the triazole-thione derivative .
  • Conformational Rigidity : Adamantane restricts rotational freedom, ensuring optimal spatial alignment of the hydrazone group for target binding, as confirmed by density functional theory (DFT) calculations .

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